Medicinal Chemistry: Enhanced Oral Bioavailability (F) and Reduced hERG Liability via 2-Cyclohexyl Substitution
In the development of Neuropeptide Y5 (NPY5) receptor antagonists for obesity, the systematic replacement of a 2-aryl substituent with a 2-cyclohexyl group on the imidazole core resulted in a dramatic improvement in both pharmacokinetic profile and cardiac safety profile [1]. A lead compound from the series (Compound 20) demonstrated a bioavailability (F) of 36% and only 6% inhibition of the hERG potassium channel at a concentration of 3 µM, representing a significant advancement over the initial 2,4-diarylimidazole leads.
| Evidence Dimension | Oral Bioavailability (F) & hERG Channel Inhibition |
|---|---|
| Target Compound Data | Bioavailability (F) = 36%; hERG Inhibition = 6% at 3 µM (for Compound 20, a 2-cyclohexylimidazole derivative) |
| Comparator Or Baseline | Initial 2,4-diarylimidazole leads (for which specific values are not provided in the abstract but are described as 'markedly improved' upon in the target compound) |
| Quantified Difference | Oral pharmacokinetic profile 'marked improvement'; hERG affinity 'essentially eliminated' vs. initial leads. |
| Conditions | In vivo rat pharmacokinetic study; in vitro hERG channel binding assay. |
Why This Matters
For procurement in drug discovery programs, this evidence shows that the 2-cyclohexyl-1H-imidazole scaffold directly enables a superior developability profile (better oral absorption, lower cardiotoxicity risk) compared to its 2-aryl counterparts, a critical advantage for advancing compounds through lead optimization.
- [1] Blum, C. A., Zheng, X., & De Lombaert, S. (2004). Design, Synthesis, and Biological Evaluation of Substituted 2-Cyclohexyl-4-phenyl-1H-imidazoles: Potent and Selective Neuropeptide Y Y5-Receptor Antagonists. Journal of Medicinal Chemistry, 47(9), 2318-2325. View Source
